molecular formula C14H15N3OS B14037862 N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide

N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide

Cat. No.: B14037862
M. Wt: 273.36 g/mol
InChI Key: LVHALRPVBKOQHO-UHFFFAOYSA-N
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Description

N-(4-((3,4-Diaminophenyl)thio)phenyl)acetamide is a chemical compound of interest in medicinal chemistry and oncology research. This diaryl acetamide and thioether-containing compound features a structural motif common in the development of targeted therapeutic agents . Researchers are exploring such molecules primarily for their potential as cytotoxic agents and as inhibitors of key enzymatic pathways involved in cell proliferation . Structurally, it belongs to a class of molecules that can be designed to interact with enzyme binding sites. Similar acetamide derivatives have been investigated as tyrosine kinase inhibitors (TKIs), which are a major focus in cancer treatment . These inhibitors often function by competing with ATP in the kinase domain, leading to the disruption of signal transduction, cell cycle arrest, and the induction of apoptosis in malignant cells . The presence of the 3,4-diaminophenylthio moiety may contribute to hydrogen bonding capabilities with target proteins, a critical feature for binding affinity and inhibitory activity . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro pharmacological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

N-[4-(3,4-diaminophenyl)sulfanylphenyl]acetamide

InChI

InChI=1S/C14H15N3OS/c1-9(18)17-10-2-4-11(5-3-10)19-12-6-7-13(15)14(16)8-12/h2-8H,15-16H2,1H3,(H,17,18)

InChI Key

LVHALRPVBKOQHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=CC(=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Protection and Amide Formation from p-Phenylenediamine

Starting from p-phenylenediamine (PPD), selective protection of one amino group is crucial to control subsequent reactions. A common protection method involves N-tert-butyloxycarbonylation (N-BOC protection):

  • PPD is reacted with 0.5 equivalents of di-tert-butyl dicarbonate in dichloromethane to yield the mono-N-BOC-protected intermediate.
  • This intermediate is purified by column chromatography to remove di-protected side products.
  • The free amino group is then acylated with an acyl chloride (e.g., acetyl chloride) to form the corresponding amide.
  • Acidification removes the BOC group, yielding 4-amino-N-phenylacetamide intermediates.

This sequence provides a controlled route to amide intermediates with free amino groups for further functionalization.

Conversion to Isothiocyanates and Thioureas

  • The 4-amino-N-phenylacetamide intermediates are converted into isothiocyanates by reaction with thiophosgene or equivalent reagents.
  • These isothiocyanates are then reacted with amines or ammonia to form thiourea derivatives.
  • The thiourea intermediates serve as precursors for the formation of the thioether linkage.

This step is critical for introducing the sulfur atom that will link the phenylacetamide and diaminophenyl units.

Formation of the Thioether Linkage

  • Thiourea derivatives are condensed with suitable electrophilic partners such as α-halocarbonyl compounds or aryl halides.
  • In the case of N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide, the nucleophilic 3,4-diaminophenyl group attacks the electrophilic center, forming the thioether bond.
  • The reaction is often performed under mild conditions in solvents like ethanol or acetone, with bases such as potassium carbonate to facilitate nucleophilic substitution.
  • Purification is typically achieved by recrystallization from ethanol or chromatographic methods.

This method ensures high yields and purity of the target compound.

Representative Experimental Procedure

Step Reagents & Conditions Outcome Notes
1 p-Phenylenediamine + di-tert-butyl dicarbonate (0.5 equiv), DCM, room temp Mono-N-BOC-protected intermediate Purify by chromatography to remove di-BOC product
2 Intermediate + acetyl chloride, triethylamine, ice bath to room temp 4-amino-N-phenylacetamide derivative Acidify to remove BOC group
3 Amide derivative + thiophosgene or equivalent Isothiocyanate intermediate Handle with care due to toxicity
4 Isothiocyanate + ammonia or amine Thiourea derivative Precursor for thioether formation
5 Thiourea + α-halocarbonyl compound or aryl halide, K2CO3, acetone, reflux or room temp This compound Purify by recrystallization

Analytical and Characterization Data

Alternative Synthetic Routes and Considerations

  • Some literature reports the use of hydrazide intermediates and carbon disulfide for related thio-functionalized acetamides, but these are more common in oxadiazole derivative synthesis rather than direct thioether acetamides.
  • The use of milder dehydrating agents and catalysts such as carbodiimides can improve yields and reduce side reactions in amide formation steps.
  • Protection strategies other than BOC, such as acetyl protection, can be employed depending on the sensitivity of other functional groups.

Summary Table of Key Reagents and Conditions

Reaction Stage Key Reagents Solvent Temperature Duration Yield (%) Reference
N-BOC Protection Di-tert-butyl dicarbonate DCM Room temp 2–4 h ~80–90
Amide Formation Acetyl chloride, triethylamine DCM or THF 0°C to RT 1–2 h 85–95
Isothiocyanate Formation Thiophosgene or equivalents DCM 0°C to RT 1–3 h 70–85
Thiourea Formation Ammonia or amine Ethanol RT 2–4 h 75–90
Thioether Formation α-Halocarbonyl or aryl halide, K2CO3 Acetone or EtOH RT to reflux 3–6 h 80–95

Chemical Reactions Analysis

Types of Reactions

N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Several acetamide derivatives with variations in aromatic substituents have been synthesized and characterized, providing insights into structure-activity relationships (SAR):

Compound Name Substituents Molecular Weight Key Features Reference
N-(5-Chloro-2-nitrophenyl)acetamide 5-Cl, 2-NO₂ 214.63 Nitro group enhances electrophilicity
N-(2-Nitro-5-propoxyphenyl)acetamide 2-NO₂, 5-OCH₂CH₂CH₃ 252.27 Propoxy group improves lipophilicity
N-(4-((3,4-Dimethylphenyl)thio)phenyl)acetamide 3,4-CH₃ 314.40 Methyl groups increase steric bulk

Key Observations :

  • Electron-Donating Groups (EDGs): The 3,4-diaminophenyl group in the target compound may facilitate hydrogen bonding and π-π stacking, critical for receptor affinity .

Heterocyclic Derivatives with Thioacetamide Linkages

Compounds incorporating heterocyclic cores demonstrate enhanced pharmacological profiles due to bioisosteric replacements:

  • Quinazolinone/Cyanopyridinone Hybrids (e.g., Compounds 19–21 from ): Feature thioether-linked quinazolinone and cyanopyridinone moieties. Substitutions (Cl, Br, F) at the para position of the phenyl ring modulate cytotoxicity. For example, Compound 21 (4-fluorophenyl) showed distinct NMR shifts (δH 7.45–7.60 ppm for aromatic protons) compared to chloro/bromo analogs, suggesting electronic effects on reactivity . Melting points >300°C indicate high thermal stability, likely due to extended conjugation and hydrogen bonding .
  • 1,3,4-Oxadiazole Derivatives (e.g., 4a–4l in ):

    • The oxadiazole ring acts as a bioisostere for ester or carbamate groups, improving metabolic stability.
    • Thioacetamide linkages in these compounds enhance hydrogen-bonding capacity with receptors, a trait shared with the target compound .

Sulfonamide/Sulfamoyl Analogs

Sulfonamide-based acetamides, such as N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]acetamide, highlight the impact of sulfur oxidation states:

  • Sulfonyl vs. Thioether Linkages : Sulfonyl groups increase polarity and hydrogen-bond acceptor capacity, whereas thioethers (as in the target compound) offer redox activity and moderate lipophilicity .

Physicochemical and Pharmacological Considerations

  • Solubility: The 3,4-diaminophenyl group may enhance aqueous solubility compared to methyl- or nitro-substituted analogs, though this requires experimental validation.
  • Synthetic Feasibility: Elemental analysis data for quinazolinone hybrids (C, H, N, S within 0.4% of theoretical values) suggest rigorous synthetic protocols that could be adapted for the target compound .
  • Biological Activity: While MTT assays for quinazolinone hybrids () reveal cytotoxicity profiles, the target compound’s diaminophenyl group could confer antioxidant or kinase-inhibitory properties akin to other diamino aromatic systems .

Biological Activity

N-(4-((3,4-diaminophenyl)thio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article aims to explore the biological activity of this compound by reviewing various studies, highlighting its mechanisms of action, and presenting relevant data in tabular form.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Chemical Formula : C14_{14}H16_{16}N2_{2}S
  • Molecular Weight : 256.36 g/mol

The presence of the thioether group and the amine functionalities suggests potential interactions with biological targets, which may contribute to its pharmacological properties.

Antioxidant Activity

Antioxidant activity is a crucial aspect of many biologically active compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this activity. In studies involving derivatives of similar structures, compounds with thioether linkages have demonstrated significant antioxidant properties.

  • DPPH Scavenging Activity : The antioxidant activity of this compound has not been directly reported; however, related compounds exhibit DPPH inhibition rates significantly higher than standard antioxidants such as ascorbic acid .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Compounds with similar structural motifs have shown efficacy against various cancer cell lines.

Case Studies and Research Findings

  • MTT Assay on Cancer Cell Lines :
    • Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
    • Results : Compounds with structural similarities exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action against certain cancer types .
  • Mechanism of Action :
    • Compounds containing thioether groups have been implicated in inducing apoptosis and inhibiting cell proliferation through various pathways including cell cycle arrest .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50_{50} (µM)Reference
This compoundAntioxidantNot specified
Similar Thioether Derivative AAnticancer (U-87)0.126
Similar Thioether Derivative BAntioxidant (DPPH Scavenging)1.37 times Ascorbic Acid

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